molecular formula C20H28N4O3 B3815636 N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-morpholin-4-ylpropyl)propanamide

N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-morpholin-4-ylpropyl)propanamide

Cat. No. B3815636
M. Wt: 372.5 g/mol
InChI Key: HWFUXWHGQFAORD-UHFFFAOYSA-N
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Description

“N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-morpholin-4-ylpropyl)propanamide” is a complex organic compound. It contains several functional groups, including an oxadiazole ring, a morpholine ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. Additionally, it contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. The amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The oxadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific arrangement of atoms could all influence its properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it’s handled and stored, and how much is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound in more detail .

properties

IUPAC Name

N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-morpholin-4-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-15-6-4-5-7-17(15)20-21-18(27-22-20)8-9-19(25)23(3)14-16(2)24-10-12-26-13-11-24/h4-7,16H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFUXWHGQFAORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)N(C)CC(C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-morpholin-4-ylpropyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-morpholin-4-ylpropyl)propanamide
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N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-morpholin-4-ylpropyl)propanamide
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N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-morpholin-4-ylpropyl)propanamide
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N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-morpholin-4-ylpropyl)propanamide
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N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-morpholin-4-ylpropyl)propanamide
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N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-morpholin-4-ylpropyl)propanamide

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